N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide is a chemical compound with the molecular formula C14H26N2O3S and a molecular weight of 302.4328 This compound features a piperidine ring substituted with a methanesulfonyl group and a cyclohexanecarboxamide moiety
Preparation Methods
The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide involves several steps. One common synthetic route includes the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives to form the final product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiolates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a sulfone derivative, while reduction with lithium aluminum hydride may produce an amine.
Scientific Research Applications
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
- (1-methanesulfonylpiperidin-4-yl)methanesulfonyl chloride
- N-[1-(methanesulfonyl)piperidin-4-yl]-N’-[4-(trifluoromethoxy)phenyl]urea
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide is unique due to its combination of a piperidine ring with a methanesulfonyl group and a cyclohexanecarboxamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-20(18,19)16-9-7-12(8-10-16)11-15-14(17)13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETCYBKQQONOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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